LTI-291

概要

説明

LTI-291は、糖脂質の分解に関与するリソソーム酵素であるグルコセレブロシダーゼの低分子活性化剤です。 This compoundは、グルコセレブロシダーゼの活性を高める可能性を示しており、それにより糖脂質の分解を助け、これらの疾患の影響を軽減する可能性があります .

生化学分析

Biochemical Properties

LTI-291 plays a crucial role in biochemical reactions by enhancing the activity of GCase . It interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in this gene decrease enzyme activity, and this compound serves to counteract this effect by increasing GCase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GCase enzyme

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GCase and enhancing its activity . This interaction can lead to changes in gene expression and enzyme activity, although the specifics of these changes are still being studied.

Temporal Effects in Laboratory Settings

Initial studies have shown that this compound is generally well-tolerated when given orally once daily for 14 consecutive days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, initial research has shown promising results with no adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipids, interacting with the GCase enzyme

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being studied. It is known that this compound is a centrally penetrant GCase activator, suggesting it can cross the blood-brain barrier .

Subcellular Localization

As an allosteric modulator of GCase, it is likely that this compound localizes to the lysosomes where GCase is typically found .

化学反応の分析

LTI-291は主に、グルコセレブロシダーゼの異種活性化剤として機能します。活性化剤としての役割では、酸化、還元、または置換などの重要な化学反応は起こりません。代わりに、酵素に結合してその活性を高めます。 この相互作用から生成される主な生成物は、糖脂質のより単純な分子への分解の増加であり、これらはリソソーム内でリサイクルされます .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。化学では、酵素活性化のメカニズムと糖脂質の分解を研究するために使用されます。生物学では、グルコセレブロシダーゼの細胞プロセスにおける役割とそのパーキンソン病やレビー小体型認知症などの疾患への影響を調査するために使用されます。 医学では、this compoundは、グルコセレブロシダーゼの活性を高め、糖脂質の分解を改善することにより、これらの疾患の治療のための潜在的な治療薬として研究されています . 産業では、this compoundは、リソソーム貯蔵疾患を標的とする新しい薬剤や治療法の開発に使用できます .

科学的研究の応用

LTI-291 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme activation and the breakdown of glycosphingolipids. In biology, it is used to investigate the role of glucocerebrosidase in cellular processes and its impact on diseases such as Parkinson’s disease and dementia with Lewy bodies. In medicine, this compound is being explored as a potential therapeutic agent for treating these diseases by enhancing the activity of glucocerebrosidase and improving the breakdown of glycosphingolipids . In industry, this compound could be used in the development of new drugs and therapies targeting lysosomal storage disorders .

作用機序

LTI-291は、グルコセレブロシダーゼに結合してその活性を高めることで作用します。この酵素は、リソソーム内の糖脂質の分解を担当しています。this compoundは、グルコセレブロシダーゼの活性を高めることで、細胞機能不全や疾患につながる可能性のある糖脂質の蓄積を解消するのに役立ちます。 This compoundの分子標的は、グルコセレブロシダーゼの活性部位であり、そこで結合して酵素の活性を高めるコンフォメーション変化を引き起こします .

類似の化合物との比較

This compoundは、グルコセレブロシダーゼを特異的に活性化してその活性を高める能力において独特です。 類似の化合物には、BIA 28-6156など、グルコセレブロシダーゼの他の低分子活性化剤が含まれます。これは、同じ酵素を標的とし、その活性を高めます . this compoundは、前臨床試験でより高い特異性と有効性を示しており、さらなる開発のための有望な候補となっています . 他の類似の化合物には、関連する経路を調節することにより、グルコセレブロシダーゼの活性を間接的に影響を与えるGBA2の阻害剤が含まれます .

類似化合物との比較

LTI-291 is unique in its ability to specifically activate glucocerebrosidase and enhance its activity. Similar compounds include other small-molecule activators of glucocerebrosidase, such as BIA 28-6156, which also targets the same enzyme and enhances its activity . this compound has shown a higher degree of specificity and efficacy in preclinical studies, making it a promising candidate for further development . Other similar compounds include inhibitors of GBA2, which indirectly affect glucocerebrosidase activity by modulating related pathways .

準備方法

LTI-291の調製には、さまざまな試薬や反応条件の使用を含む合成経路が含まれます。 this compoundの合成経路や反応条件に関する具体的な詳細は、一般に公開されていません。 this compoundの工業生産方法は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む可能性があります。 この化合物は通常、実験室で調製され、その後工業生産のためにスケールアップされます .

生物活性

LTI-291, also known as BIA-28, is a small-molecule allosteric activator of the lysosomal enzyme glucocerebrosidase (GCase). It is primarily being investigated for its potential therapeutic effects in patients with Parkinson's disease associated with GBA1 mutations (GBA-PD). This compound aims to enhance GCase activity, which is crucial for the metabolism of glucocerebrosides and has implications for neurodegenerative diseases.

This compound functions as an allosteric modulator, increasing the Vmax (maximum rate) and decreasing the Km (Michaelis constant) of GCase. This modulation leads to enhanced enzymatic activity, which is particularly beneficial for both normal and mutant forms of the enzyme. In vitro studies have indicated that this compound can increase GCase activity by up to threefold, suggesting significant potential for restoring normal metabolic function in affected patients .

Pharmacokinetics and Pharmacodynamics

A series of clinical trials have evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound:

- Phase 1 Studies : Initial studies involved single ascending doses (SAD) and multiple ascending doses (MAD) in healthy volunteers. These studies demonstrated that this compound was well tolerated, with no serious adverse events (SAEs) reported. The pharmacokinetic profile showed dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), with a median half-life of approximately 28 hours .

- Phase 1B Trial : A subsequent trial focused on GBA-PD patients receiving daily doses of this compound for 28 days. The trial confirmed that plasma and cerebrospinal fluid (CSF) concentrations reached levels sufficient to double GCase activity. Notably, intracellular glucosylceramide (GluCer) levels were monitored as biomarkers for target engagement, revealing significant changes post-treatment .

Safety and Tolerability

The safety profile of this compound has been promising across various studies. No deaths or treatment-related SAEs occurred during trials. Adverse events were consistent across treatment groups, indicating a favorable safety margin .

Efficacy Indicators

Clinical efficacy is primarily assessed through biomarker changes in glycosphingolipid levels, including GluCer and lactosylceramide (LacCer). The following table summarizes key findings from clinical studies:

| Study Phase | Dose Levels (mg) | Duration | Key Findings |

|---|---|---|---|

| Phase 1 | 3, 10, 30, 90 | 14 days | Well tolerated; no SAEs; dose-proportional PK |

| Phase 1B | 10, 30, 60 | 28 days | Significant increase in GCase activity; changes in GluCer levels observed |

| Phase 2a | TBD | TBD | Ongoing assessment of long-term effects on neurocognitive function |

Case Studies

A notable case study involved a cohort of GBA-PD patients treated with this compound. Participants exhibited improvements in neurocognitive assessments alongside biomarker reductions indicative of enhanced GCase activity. These results support the hypothesis that this compound may provide disease-modifying benefits for patients with GBA1 mutations .

特性

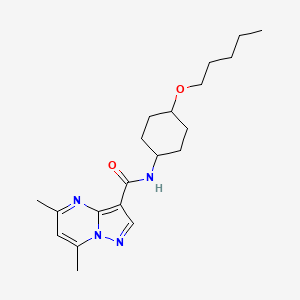

IUPAC Name |

5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZILSILAELSWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919820-28-2 | |

| Record name | LTI-291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTI-291 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?

A: this compound acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, this compound aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []

Q2: How does this compound impact the NLRP3 inflammasome and what is the significance of this effect?

A: Research indicates that this compound can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that this compound treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of this compound beyond its direct effect on GCase activity.

Q3: What preclinical evidence supports the potential of this compound as a treatment for Parkinson's Disease?

A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, this compound demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with this compound resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of this compound in addressing the underlying neurodegenerative processes in PD.

Q4: What is the current clinical development status of this compound?

A: this compound has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of this compound in this patient population and gather preliminary data on its efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。